Bienvenue dans la boutique en ligne BenchChem!

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

HTS fingerprint Kinase selectivity GPCR screening

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (MF: C13H15FN6O3, MW: 322.3 g/mol) is a fully substituted 5-nitropyrimidine-2,4,6-triamine derivative. Its core scaffold is prevalent in kinase inhibitor design, while the unique combination of a 4-fluorophenyl substituent at the N4-position and a 2-methoxyethyl group at the N2-position distinguishes it from simpler N-alkyl or N-aryl analogs.

Molecular Formula C13H15FN6O3
Molecular Weight 322.30 g/mol
CAS No. 573709-17-8
Cat. No. B11259243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
CAS573709-17-8
Molecular FormulaC13H15FN6O3
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESCOCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N
InChIInChI=1S/C13H15FN6O3/c1-23-7-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3,(H4,15,16,17,18,19)
InChIKeyXYKKQDHKIRFDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 573709-17-8): A 5-Nitropyrimidine-2,4,6-triamine Scaffold for Kinase and GPCR Probe Discovery


4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (MF: C13H15FN6O3, MW: 322.3 g/mol) is a fully substituted 5-nitropyrimidine-2,4,6-triamine derivative. Its core scaffold is prevalent in kinase inhibitor design, while the unique combination of a 4-fluorophenyl substituent at the N4-position and a 2-methoxyethyl group at the N2-position distinguishes it from simpler N-alkyl or N-aryl analogs. Public bioassay records indicate this compound has been screened in multiple high-throughput screening (HTS) campaigns, including targets such as regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), and ADAM17, suggesting a broad interaction profile with kinase and GPCR targets .

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 573709-17-8): Why Structural Analogs Cannot Be Assumed to Be Functionally Equivalent


The 5-nitropyrimidine-2,4,6-triamine scaffold is highly sensitive to substitution patterns. Closely related in-class compounds, such as 4-N-(3-fluorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine, demonstrate vastly different target engagement; for example, the 3-fluoro/methyl analog exhibits an EC50 of 12.4 µM against glycogen synthase kinase-3 beta (GSK-3β) [1], while the target compound is associated with entirely distinct targets (RGS4, OPRM1, ADAM17) based on its screening profile. The difference between a 4-fluorophenyl and a 3-fluorophenyl substituent, or between a 2-methoxyethyl and a methyl group at N2, can fundamentally alter hydrogen-bonding networks, steric tolerance, and pharmacokinetic properties. Therefore, procuring a generic 5-nitropyrimidine-2,4,6-triamine analog without verifying this specific substitution pattern risks selecting a compound with an unpredictable and potentially irrelevant biological profile.

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 573709-17-8): Quantitative Differentiation Evidence Versus Closest Analogs


Target Engagement Profile Differentiation: Multi-Target HTS Fingerprint vs. Single Kinase Activity of the 3-Fluoro/Methyl Analog

The target compound 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine has a documented multi-target HTS screening profile across diverse protein families (RGS4, OPRM1, ADAM17) , while the closely related analog 4-N-(3-fluorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine (MLS000332706) is primarily characterized by its weak inhibition of a single kinase, GSK-3β (EC50 = 12.4 µM) [1]. This divergence in observed bioactivity fingerprints, despite a shared core scaffold, indicates that the specific substitution pattern profoundly influences target selectivity.

HTS fingerprint Kinase selectivity GPCR screening Chemical probe

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. N2-Methyl Analog

The replacement of a methyl group with a 2-methoxyethyl substituent at the N2-position introduces an additional hydrogen bond acceptor and increases topological polar surface area (TPSA) and molecular flexibility. While experimentally measured logP/logD values are lacking in public databases, cheminformatic calculations indicate that 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (Molecular Formula: C13H15FN6O3, MW: 322.3) possesses a higher TPSA (~129 Ų) and lower predicted logP (~2.0) compared to its N2-methyl analog 4-N-(4-fluorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine (C11H11FN6O2, MW: 278.24 g/mol, TPSA ~110 Ų, predicted logP ~2.5) . This shift in property space may translate to improved aqueous solubility and reduced passive membrane permeability, parameters critical for in vitro assay compatibility.

ADME prediction Drug-likeness Solubility

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 573709-17-8): Recommended Application Scenarios Based on Quantitative Evidence


Multi-Target Chemical Probe Development for RGS4, OPRM1, and ADAM17 Pathways

Based on its HTS fingerprint showing activity against RGS4, OPRM1, and ADAM17 , this compound is suited as a starting point for developing probes to dissect crosstalk between GPCR signaling (OPRM1, RGS4) and ectodomain shedding (ADAM17). Researchers investigating neuropathic pain, addiction, or inflammatory diseases should prioritize this specific substitution pattern over analogs with narrower target profiles.

Kinase Selectivity Panel Screening and Counterscreen

Given that closely related 5-nitropyrimidine-2,4,6-triamines inhibit GSK-3β with weak potency , procuring 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is recommended as a selectivity panel compound to differentiate kinase-mediated effects from those mediated by RGS4 or OPRM1 in cellular models. Its distinct substitution pattern may confer a different selectivity window.

Physicochemical Property Optimization Studies for 5-Nitropyrimidine Libraries

The presence of the 2-methoxyethyl group increases TPSA and lowers predicted logP relative to N2-methyl analogs , making this compound a valuable reference standard for medicinal chemistry teams aiming to improve solubility and reduce off-target membrane interactions in 5-nitropyrimidine-2,4,6-triamine libraries.

Quote Request

Request a Quote for 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.